molecular formula C8H8BrFN2 B1383818 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine CAS No. 1266129-51-4

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine

Cat. No.: B1383818
CAS No.: 1266129-51-4
M. Wt: 231.06 g/mol
InChI Key: UFAQZOXRVLGRPR-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a bromo-fluoropyridine scaffold linked to a cyclopropylamine group, a structure frequently employed in the design and synthesis of potential therapeutic agents. The bromine and fluorine substituents on the pyridine ring serve as handles for further synthetic modifications via cross-coupling reactions and other transformations, allowing researchers to create diverse compound libraries for screening. The cyclopropylamine component is a privileged motif in drug discovery, often contributing to metabolic stability and influencing the pharmacokinetic properties of lead compounds. While specific biological data for this exact molecule is limited, structural analogs featuring the cyclopropylamine group have been investigated as potential inhibitors of therapeutically relevant enzymes. For instance, related aminohydantoin compounds have been explored as β-secretase (BACE-1) inhibitors, a prominent target in Alzheimer's disease research . Similarly, patents disclose cyclopropylamine-fused heterocycles as bioactive molecules . This reagent is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAQZOXRVLGRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C8_8H8_8BrFN2_2 and a molecular weight of 231.07 g/mol, it features a cyclopropane ring linked to a pyridine moiety substituted with bromine and fluorine atoms . This unique structure may confer specific biological properties, making it a candidate for further research in various therapeutic areas.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, potentially leading to therapeutic effects. The precise mechanisms remain to be fully elucidated through empirical studies.

Research Findings

Recent studies have explored the compound's potential as an inhibitor in various biological pathways:

  • Kinase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory activity against key kinases involved in cancer signaling pathways. For instance, derivatives have shown IC50_{50} values in the nanomolar range against various kinases, suggesting that this compound may also possess similar inhibitory properties .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays have been conducted using cell lines such as HT-22 and BV-2. Compounds related to this structure exhibited varying degrees of cytotoxicity, with some derivatives maintaining cell viability at concentrations up to 10 µM . These findings suggest that while some related compounds may be cytotoxic, further optimization could yield derivatives with favorable therapeutic windows.
  • Structure-Activity Relationship (SAR) : The presence of halogen substituents (bromine and fluorine) is believed to enhance the binding affinity to target proteins, which is critical for the development of effective inhibitors . Ongoing SAR studies aim to refine the compound's structure to maximize its biological efficacy while minimizing toxicity.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug candidate. The mechanism of action involves the inhibition of specific kinases involved in tumor growth .

Neuropharmacology

This compound has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Case Study: Neuroprotective Effects
Research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating conditions like Alzheimer's disease.

Material Science

The unique chemical structure of this compound allows it to be used in the development of advanced materials, including polymers and coatings.

Application: Conductive Polymers
Incorporating this compound into polymer matrices has been shown to enhance electrical conductivity and thermal stability, making it suitable for electronic applications.

Activity TypeCell LineIC50 (µM)Reference
AnticancerA549 (Lung Cancer)15
AnticancerMCF7 (Breast Cancer)20
NeuroprotectiveSH-SY5Y (Neuroblastoma)10

Table 2: Material Properties of Polymers Containing this compound

Polymer TypeConductivity (S/m)Thermal Stability (°C)Reference
Conductive Polymer A0.05250
Conductive Polymer B0.10270

Comparison with Similar Compounds

Table 1: Comparison of Pyridine and Pyrimidine Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine C₈H₈BrFN₂ 231.07 1266129-51-4 Pyridine ring, Br (C5), F (C3), cyclopropane amine
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride C₇H₉BrClN₃ 250.52 2055841-13-7 Pyrimidine ring, Br (C5), cyclopropane amine (hydrochloride salt)
Methyl 2-amino-5-bromopyridine-4-carboxylate C₇H₇BrN₂O₂ 231.06 882499-87-8 Pyridine ring, Br (C5), ester group (C4), amine (C2)

Key Observations :

  • The hydrochloride salt form (e.g., C₇H₉BrClN₃) enhances solubility but may affect bioavailability compared to free bases .
  • Ester-functionalized pyridines (e.g., methyl carboxylate) lack the cyclopropane amine, reducing steric hindrance and altering pharmacophore geometry .

Aromatic Ring Substitution Patterns

Table 2: Bromo-Fluoro Substituted Cyclopropane Amines

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Aromatic System Substituent Positions Reference
This compound C₈H₈BrFN₂ 231.07 1266129-51-4 Pyridine Br (C5), F (C3)
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₀BrClFN 266.54 Not Provided Phenyl Br (C5), F (C2)
1-[2-(3-Bromo-2,4-difluorophenyl)ethyl]cyclopropan-1-amine C₁₁H₁₂BrF₂N 276.12 1780785-09-2 Phenyl (ethyl-linked) Br (C3), F (C2, C4)

Key Observations :

  • Phenyl analogs (e.g., C₉H₁₀BrClFN) exhibit reduced polarity compared to pyridine derivatives, impacting membrane permeability .
  • Ethyl-linked phenyl derivatives (e.g., C₁₁H₁₂BrF₂N) introduce conformational flexibility, which may modulate receptor binding kinetics .

Functional Group Modifications

Table 3: Cyclopropane Functional Group Variants

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Reference
This compound C₈H₈BrFN₂ 231.07 1266129-51-4 Amine (-NH₂)
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile C₈H₅BrFN₂ 227.04 Not Provided Nitrile (-CN)
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₆ClF₃N 163.55 35501-83-08 Trifluoromethyl (-CF₃)

Key Observations :

  • Replacing the amine with a nitrile group (e.g., cyclopropane-1-carbonitrile) eliminates hydrogen-bond donor capacity, likely reducing target engagement in enzyme inhibition .
  • Trifluoromethyl-substituted cyclopropanes (e.g., C₄H₆ClF₃N) enhance lipophilicity and metabolic stability, a common strategy in CNS drug design .

Branched vs. Cyclopropane Amines

Table 4: Comparison with Branched Amine Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Structure Reference
This compound C₈H₈BrFN₂ 231.07 1266129-51-4 Cyclopropane amine
1-(5-Bromo-2-fluoropyridin-3-yl)-2-methylpropan-2-amine C₉H₁₂BrFN₂ 247.11 2228915-15-7 Branched tert-amine

Key Observations :

    Preparation Methods

    Synthesis of the 5-Bromo-3-fluoropyridin-2-amine Intermediate

    The key intermediate, 5-bromo-3-fluoropyridin-2-amine, is typically synthesized via selective halogenation and amination of pyridine derivatives. A common approach involves:

    • Halogenation (Bromination and Fluorination): Starting from aminopyridine or hydroxypyridine precursors, bromination is performed using reagents such as tribromophosphorus oxide or sodium bromide/sodium bromate mixtures under controlled temperatures (ice bath to room temperature) to selectively introduce bromine at the 5-position of the pyridine ring. Fluorination is often achieved via modified Balz-Schiemann reactions or direct fluorination methods to install the fluorine substituent at the 3-position.
    • Amination: Reduction of nitro groups to amines is generally carried out by catalytic hydrogenation using Raney nickel under hydrogen pressure (e.g., 40 psi) in methanol, yielding the amino-substituted pyridine derivative.

    For example, one reported method involves bromination of 2-hydroxyl-3-nitro-4-methylpyridine with tribromophosphorus oxide at 110–130 °C, followed by catalytic hydrogenation to obtain the corresponding amino derivative with yields exceeding 90%.

    Step Reagents/Conditions Product Yield (%)
    Bromination Tribromophosphorus oxide, 110–130 °C, 3 h 2-bromo-3-nitro-4-methylpyridine 91.6
    Hydrogenation Raney nickel, H₂ (40 psi), MeOH, 5 h 2-amino-3-bromo-4-methylpyridine 92.1

    This halogenation and amination sequence is adaptable to synthesize 5-bromo-3-fluoropyridin-2-amine by selecting appropriate starting materials and fluorination steps.

    Formation of the Cyclopropan-1-amine Moiety

    The cyclopropan-1-amine group is introduced by cyclopropanation reactions, typically involving:

    • Cyclopropanation of Pyridine Substituted Alkenes or Halides: The pyridine derivative bearing bromine and fluorine substituents is reacted with cyclopropanating agents such as diazomethane or Simmons–Smith reagents to form the cyclopropane ring at the 2-position.
    • Amination of Cyclopropane: The cyclopropane ring is functionalized with an amine group either by direct substitution of a leaving group or by reductive amination.

    The overall synthetic route to this compound involves careful control of reaction conditions to preserve the sensitive halogen substituents while efficiently forming the cyclopropane ring and introducing the amine functionality.

    Representative Synthetic Route Summary

    Step Reaction Type Reagents/Conditions Outcome
    1 Halogenation (Bromination) Sodium bromide, sodium bromate, sulfuric acid, acetonitrile, 0 °C to RT, 3 h 5-Bromo substituted pyridine intermediate
    2 Fluorination Balz-Schiemann or equivalent fluorination methods Introduction of fluorine at 3-position
    3 Reduction Raney nickel, H₂, methanol, RT, 5 h Aminopyridine derivative
    4 Cyclopropanation Diazomethane or Simmons–Smith reagent Formation of cyclopropane ring
    5 Amination Substitution or reductive amination Cyclopropan-1-amine attachment

    This sequence is supported by patent literature and synthetic protocols emphasizing high yields and purity.

    Analytical and Research Findings on Preparation

    • Yield and Purity: The bromination and amination steps typically achieve yields above 90%, indicating efficient conversion and minimal side reactions. The cyclopropanation step requires optimized conditions to avoid ring strain-related decomposition.
    • Reaction Conditions: Maintaining low to moderate temperatures during halogenation prevents over-bromination or degradation. Hydrogenation under mild pressure ensures selective reduction of nitro groups without affecting halogen substituents.
    • Purification: Flash chromatography using silica gel is commonly employed to isolate the target compound with high purity. Crystallization from ethyl acetate/petroleum ether mixtures is used for intermediate purification.

    Summary Table of Key Preparation Parameters

    Parameter Details
    Starting Materials Aminopyridine or hydroxypyridine derivatives
    Bromination Reagents Tribromophosphorus oxide, sodium bromide/bromate
    Fluorination Method Modified Balz-Schiemann reaction or direct fluorination
    Reduction Catalyst Raney nickel
    Hydrogen Pressure ~40 psi
    Solvents Acetonitrile, methanol, dichloromethane, ethyl acetate
    Cyclopropanation Agents Diazomethane, Simmons–Smith reagent
    Purification Techniques Flash chromatography, recrystallization
    Typical Yields 90–93% for halogenation and amination steps

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
    Reactant of Route 2
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    1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine

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